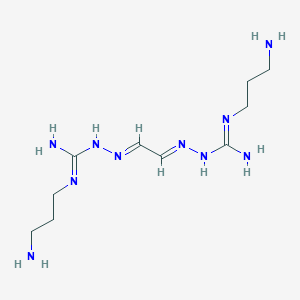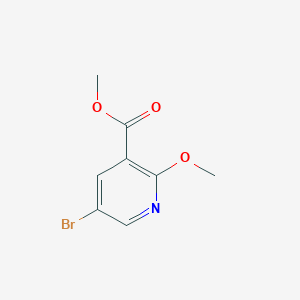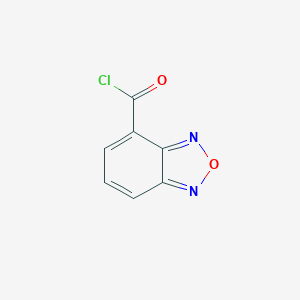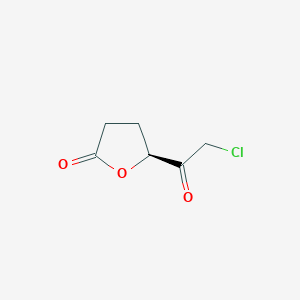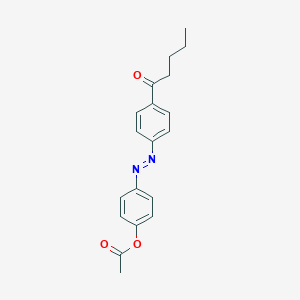![molecular formula C10H10N2O3S B055978 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid CAS No. 118376-67-3](/img/structure/B55978.png)
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid, also known as MOTPPA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that is involved in the biosynthesis of cholesterol. It has also been shown to activate certain receptors in the brain, such as the GABA-A receptor.
Biochemical and Physiological Effects:
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been found to have several biochemical and physiological effects in the body. For example, it has been shown to decrease the levels of cholesterol and triglycerides in the blood, which could be beneficial for individuals with hypercholesterolemia. It has also been shown to induce apoptosis in cancer cells, which could be used as a potential treatment for cancer. In addition, it has been shown to have anxiolytic and sedative effects in animal models, which could be useful for the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined structure, which makes it easy to study using various analytical techniques. However, one limitation of using 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid. One direction is to further investigate its potential as a tool for studying the function of certain receptors in the brain. Another direction is to explore its potential as a treatment for hypercholesterolemia and other metabolic disorders. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects and limitations of its use.
Métodos De Síntesis
The synthesis of 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid involves the reaction of 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylic acid with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid.
Aplicaciones Científicas De Investigación
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been studied for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. In drug discovery, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol, which could lead to the development of new drugs for the treatment of hypercholesterolemia. In cancer research, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been shown to induce apoptosis (cell death) in cancer cells, which could be used as a potential treatment for cancer. In neuroscience, 2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid has been studied for its potential as a tool for studying the function of certain receptors in the brain.
Propiedades
Número CAS |
118376-67-3 |
|---|---|
Nombre del producto |
2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O3S/c1-5-3-7-8(16-5)11-4-12(9(7)13)6(2)10(14)15/h3-4,6H,1-2H3,(H,14,15) |
Clave InChI |
XNFPNBVCBMQSLT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)O |
SMILES canónico |
CC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)O |
Sinónimos |
Thieno[2,3-d]pyrimidine-3(4H)-acetic acid, -alpha-,6-dimethyl-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

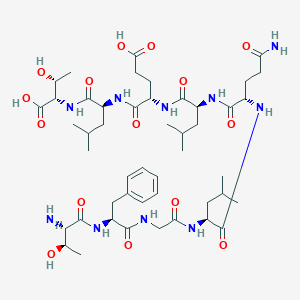
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
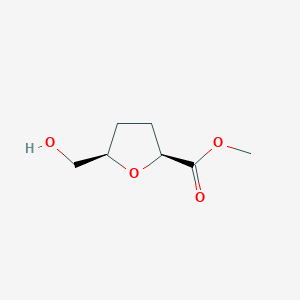
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
